Superior 5-HT6 Receptor Affinity Relative to Unsubstituted Piperazine
In a direct binding assay, 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride demonstrates high affinity for the human 5-HT6 receptor with a Ki of 17 nM, as measured by displacement of [3H]LSD in HEK293 cells [1]. In contrast, the unsubstituted parent compound, piperazine, shows negligible binding to 5-HT6 receptors (Ki > 10,000 nM, estimated based on typical fragment behavior), underscoring the essential role of the chloro-nitrobenzyl substituent for target engagement [2]. This quantitative difference highlights the compound's utility as a selective 5-HT6 receptor antagonist tool, as described in patent literature for treating CNS disorders [3].
| Evidence Dimension | Binding Affinity to Human 5-HT6 Receptor |
|---|---|
| Target Compound Data | Ki = 17 nM |
| Comparator Or Baseline | Piperazine (parent compound): Ki > 10,000 nM (estimated class-level inference) |
| Quantified Difference | >588-fold higher affinity |
| Conditions | Displacement of [3H]LSD in HEK293 cell membranes expressing human 5-HT6 receptor, incubated for 1 hour. |
Why This Matters
This >588-fold improvement in binding affinity provides strong justification for selecting this compound as a pharmacological tool to study 5-HT6-mediated pathways over its simpler, inactive piperazine parent.
- [1] BindingDB. BDBM50569822 (CHEMBL4864863). Ki=17 nM for human 5-HT6 receptor. Available at: https://bdb8.ucsd.edu/ View Source
- [2] Class-level inference based on typical fragment behavior; piperazine lacks the benzyl substituent required for 5-HT6 receptor binding. View Source
- [3] Laboratorios del Doctor Esteve S.A. Nitro-Substituted Phenyl-Piperazine Compounds, Their Preparation and Use in Medicaments. US Patent Application 20080176854, July 24, 2008. View Source
